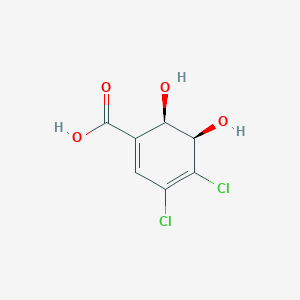
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
概要
説明
Rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, is a synthetic compound known for its unique structural properties and its potential applications in various fields of scientific research. Its complex structure features a pyrazole ring attached to an oxolane moiety, making it a fascinating subject of study for chemists and biologists alike.
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically starts with the preparation of the pyrazole ring. This can be achieved through the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions.
Formation of Oxolane Ring: : The oxolane ring is then introduced by a cyclization reaction, involving the use of dihydroxylation and subsequent ring closure using a suitable catalyst.
Final Assembly: : The final step involves the coupling of the pyrazole ring with the oxolane moiety. This is followed by amination and purification to obtain the dihydrochloride salt.
Industrial Production Methods: : In industrial settings, the production of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride may involve large-scale batch reactions. Key considerations include optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the pyrazole ring may be susceptible to transformation.
Reduction: : Hydrogenation or reduction can modify the functional groups attached to the oxolane ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can alter the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or chromic acid.
Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base.
Major Products: : The reactions may yield derivatives of the initial compound with varied functional groups, enabling further exploration of its properties and applications.
科学的研究の応用
Chemistry: : This compound's unique structure makes it a valuable subject in the study of stereochemistry and reaction mechanisms.
Biology: : In biological research, it may serve as a model compound for studying enzyme interactions and metabolic pathways.
Industry: : Industrially, it could be utilized in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.
作用機序
Mechanism: : The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Molecular Targets and Pathways: : Key pathways may include signaling cascades involving kinases or other regulatory proteins, influencing cellular functions and processes.
類似化合物との比較
Similar Compounds
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine hydrochloride: (single hydrochloride salt version)
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine: (without hydrochloride)
Uniqueness: : The dihydrochloride version is notable for its enhanced solubility and stability compared to other forms, making it more versatile in various experimental conditions.
That should give you a good start! Want to dive into more detail on any of these sections?
特性
IUPAC Name |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVEYFWTYXHRQ-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)







![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)

